molecular formula C9H8N2O2 B1384458 2-(5-Aminoisoxazol-3-yl)phenol CAS No. 59899-13-7

2-(5-Aminoisoxazol-3-yl)phenol

Cat. No. B1384458
CAS RN: 59899-13-7
M. Wt: 176.17 g/mol
InChI Key: GBKYOYOKBWCLMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(5-Aminoisoxazol-3-yl)phenol consists of an isoxazole ring attached to a phenol group . The isoxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . It is significant to unleash new eco-friendly synthetic strategies for isoxazole synthesis .

Scientific Research Applications

Medicinal Chemistry

2-(5-Aminoisoxazol-3-yl)phenol: is a compound of interest in medicinal chemistry due to its isoxazole ring, which is a core structure in many pharmacologically active molecules. Isoxazole derivatives have been studied for their potential as analgesics , anti-inflammatory , anticancer , and antimicrobial agents . The aminoisoxazol moiety can serve as a scaffold for designing new drugs with improved efficacy and reduced side effects.

Agriculture

In agriculture, compounds like 2-(5-Aminoisoxazol-3-yl)phenol can be explored for their role in plant protection. The isoxazole ring is known to be part of synthetic auxins, which are compounds that mimic the growth hormone in plants. They could potentially be used to develop new herbicides or growth regulators to improve crop yields and manage weeds .

Material Science

The field of material science can benefit from the unique properties of 2-(5-Aminoisoxazol-3-yl)phenol . Its molecular structure could be utilized in the synthesis of organic semiconductors , which are crucial for developing flexible electronic devices. Additionally, it may find applications in creating polymeric materials with specific light-absorbing or emitting properties .

Environmental Science

2-(5-Aminoisoxazol-3-yl)phenol: may have applications in environmental science, particularly in the development of environmental sensors . These sensors could detect pollutants or toxins in the environment, leveraging the compound’s reactivity to specific chemicals. It could also be used in the synthesis of photocatalysts for water purification systems .

Analytical Chemistry

In analytical chemistry, 2-(5-Aminoisoxazol-3-yl)phenol could be used as a reagent or a building block for developing new analytical methods. Its structure allows for potential use in chromatography or spectroscopy as a standard or a derivative for more accurate measurements .

Biochemistry

The compound’s role in biochemistry could be significant, especially in studying enzyme inhibition or receptor binding . It could serve as a precursor for synthesizing biomolecules or as a probe in biochemical assays to understand cellular processes .

Pharmacology

Pharmacologically, 2-(5-Aminoisoxazol-3-yl)phenol could be investigated for its therapeutic potential. It might be a candidate for drug development in treating neurological disorders or as a modulator of biological pathways. Its impact on drug metabolism and pharmacokinetics could also be a valuable area of research .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization for the synthesis of fine chemicals . It might also play a role in the development of catalysts or in the improvement of reaction mechanisms to enhance production efficiency and sustainability .

Future Directions

Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKYOYOKBWCLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695219
Record name 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Aminoisoxazol-3-yl)phenol

CAS RN

59899-13-7
Record name 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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